molecular formula C12H21NO3 B1530206 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid CAS No. 1184664-82-1

4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid

Cat. No.: B1530206
CAS No.: 1184664-82-1
M. Wt: 227.3 g/mol
InChI Key: WJUJJESNLJSMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and an amide group derived from 2,2-dimethylpropanoic acid. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid typically involves the following steps:

  • Starting Materials: Cyclohexanone and 2,2-dimethylpropanoic acid chloride are commonly used as starting materials.

  • Amide Formation: Cyclohexanone is first converted to cyclohexanone oxime through reaction with hydroxylamine. The oxime is then reacted with 2,2-dimethylpropanoic acid chloride to form the amide intermediate.

  • Carboxylation: The amide intermediate undergoes carboxylation to introduce the carboxylic acid group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The amide group can be reduced to form amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid or amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid is structurally similar to other cyclohexane derivatives with amide and carboxylic acid groups. Some similar compounds include:

  • Cyclohexanecarboxylic acid: Lacks the amide group.

  • 2,2-Dimethylpropanamide: Lacks the cyclohexane ring.

  • Cyclohexanecarboxamide: Lacks the 2,2-dimethylpropanoic acid moiety.

Uniqueness: The combination of the cyclohexane ring with both an amide and a carboxylic acid group makes this compound unique, providing it with distinct chemical properties and reactivity compared to its similar counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUJJESNLJSMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.